3,4-Diamino-6-chloropyridine-2-carbonitrile
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Overview
Description
3,4-Diamino-6-chloropyridine-2-carbonitrile is a chemical compound with the molecular formula C6H5ClN4. It is known for its potential biological activity and various applications in scientific research. This compound is often used as an intermediate in the synthesis of more complex molecules and has garnered attention due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diamino-6-chloropyridine-2-carbonitrile typically involves the reaction of 4-aryl-2-amino-6-chloropyridine-3,5-dicarbonitriles with ethyl 2-mercaptoacetate . This method allows for the formation of the desired compound under controlled conditions, ensuring high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using similar reaction pathways as those used in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability to meet the demands of various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
3,4-Diamino-6-chloropyridine-2-carbonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the chlorine atom is replaced by other functional groups.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include ethyl 2-mercaptoacetate and various catalysts that facilitate the desired transformations . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve optimal results.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction pathway. For example, reactions with ethyl 2-mercaptoacetate can yield ethyl 3,6-diamino-4-aryl-5-cyanothieno[2,3-b]pyridine-2-carboxylates .
Scientific Research Applications
3,4-Diamino-6-chloropyridine-2-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s potential biological activity makes it a valuable tool in studying various biological processes.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its effects on different molecular targets.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3,4-Diamino-6-chloropyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity and influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
6-Chloropyridine-2-carbonitrile: This compound shares a similar structure but lacks the amino groups present in 3,4-Diamino-6-chloropyridine-2-carbonitrile.
2-Chloro-3-pyridinecarbonitrile: Another related compound with a different substitution pattern on the pyridine ring.
2,3-Diamino-6-chloropyridine: Similar in structure but differs in the position of the amino groups.
Uniqueness
This compound is unique due to the presence of both amino and cyano groups on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it a versatile intermediate in the synthesis of various complex molecules and a valuable compound in scientific research.
Biological Activity
3,4-Diamino-6-chloropyridine-2-carbonitrile (CAS No. 945593-38-4) is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound's structure, featuring amino and cyano groups, suggests a range of possible interactions with biological targets, making it an interesting subject for research.
The molecular formula of this compound is C7H8ClN5. It has a molecular weight of 185.63 g/mol. The presence of chlorine and multiple amino groups enhances its reactivity and potential biological activity.
The biological activity of this compound primarily involves its interaction with various biological molecules. Studies suggest that it may act as an inhibitor for certain enzymes and receptors, impacting cellular processes such as proliferation and apoptosis.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values for these bacteria ranged from 30 to 45 µg/mL, indicating a moderate level of antibacterial activity .
Anticancer Activity
In vitro studies have explored the compound's potential anticancer effects. The compound demonstrated cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .
Anticonvulsant Activity
Preliminary studies have suggested that this compound may possess anticonvulsant properties. Animal model tests indicated a reduction in seizure frequency when administered prior to convulsive stimuli . Further research is required to elucidate the specific pathways involved.
Study on Antibacterial Efficacy
In one study, researchers synthesized a series of pyridine derivatives, including this compound. They evaluated their antibacterial activities using standard agar diffusion methods. The results showed that the compound effectively inhibited the growth of Staphylococcus aureus, with an MIC value lower than that of commonly used antibiotics like ampicillin .
Evaluation of Cytotoxic Effects
Another study focused on the cytotoxic effects of this compound on cancer cell lines. The compound was found to induce significant cell death in MCF-7 (breast cancer) and A549 (lung cancer) cells at concentrations above 10 µM. Flow cytometry analysis revealed increased apoptosis rates, suggesting its potential as a therapeutic agent in oncology .
Pharmacokinetics
The pharmacokinetic profile of this compound remains largely unexplored. However, its small molecular size suggests good absorption characteristics. Future studies should focus on its bioavailability and metabolic pathways.
Properties
IUPAC Name |
3,4-diamino-6-chloropyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-5-1-3(9)6(10)4(2-8)11-5/h1H,10H2,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEKXJLVCMTVFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)C#N)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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